去甲基去甲替林

描述

Desmethylnortriptyline is a metabolite of the tricyclic antidepressant drug nortriptyline. It is formed through the metabolic process of demethylation, where a methyl group is removed from nortriptyline. This process has been observed in various tissues, including the lung and heart, with the lung being capable of demethylating nortriptyline to form desmethylnortriptyline . The pharmacokinetics of desmethylnortriptyline have been studied in humans, showing that it shares common genetic factors with nortriptyline that control its plasma kinetics .

Synthesis Analysis

The synthesis of desmethylnortriptyline has been achieved through a multi-step process, starting with the carbonation of o-tolylmagnesium bromide using Ba13CO3, which introduces a carbon-13 label into the tricyclic ring. A second carbon-13 atom is introduced at the terminal side-chain carbon adjacent to nitrogen using Na13CN . This synthesis is part of the effort to create labeled compounds for research purposes, particularly for tracking the drug and its metabolites in biological systems.

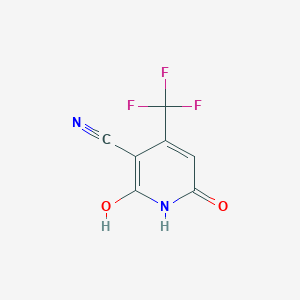

Molecular Structure Analysis

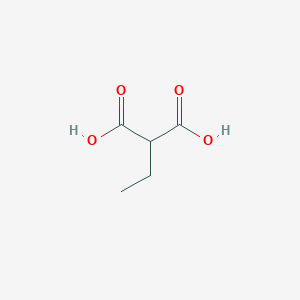

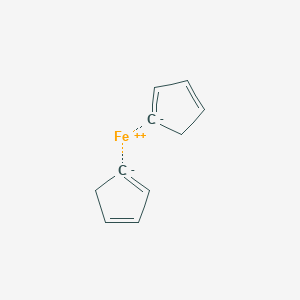

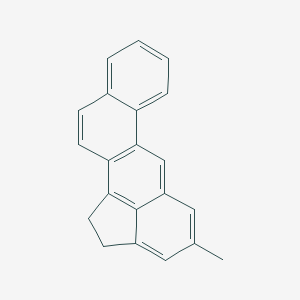

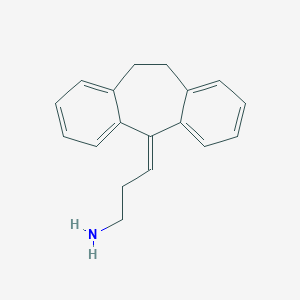

Desmethylnortriptyline shares a similar tricyclic ring structure with its parent compound, nortriptyline, but differs by the absence of a methyl group on the nitrogen atom of the side chain. This structural difference is significant as it affects the molecule's pharmacokinetics and interactions with biological systems .

Chemical Reactions Analysis

The chemical reactions involving desmethylnortriptyline primarily include its formation and further metabolism. It is formed by the demethylation of nortriptyline, a reaction that occurs in the lung . Additionally, desmethylnortriptyline can undergo methylation to form nortriptyline, as observed in rabbit lung tissue, indicating the reversible nature of these metabolic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of desmethylnortriptyline are closely related to those of nortriptyline, with differences arising due to the absence of a methyl group. These properties influence the drug's distribution, binding to plasma proteins, and clearance rate from the body. Desmethylnortriptyline has been shown to have an apparent plasma clearance rate about half that of nortriptyline, which may be associated with different degrees of binding to plasma proteins . Quantitative determination of desmethylnortriptyline in human plasma can be achieved using gas chromatography-mass spectrometry, which is sensitive down to a few nanograms per milliliter .

Relevant Case Studies

While the provided data does not include specific case studies on desmethylnortriptyline, the pharmacokinetics and effects of its parent drug, nortriptyline, have been studied in the context of pain relief in diabetic neuropathy. In these studies, nortriptyline was found to be effective in relieving pain, suggesting that its metabolites, including desmethylnortriptyline, may also contribute to its therapeutic effects . Additionally, the structure-activity relationships among desmethyl derivatives of antidepressants have been explored, indicating that compounds like nortriptyline and desmethylnortriptyline can serve as substrates for enzymes involved in neurotransmitter metabolism .

科学研究应用

去甲替林检测的免疫测定法开发

去甲基去甲替林已被用于开发用于去甲替林的双抗体酶联免疫测定法 . 该测定法采用与去甲基去甲替林结合的大肠杆菌β-D-半乳糖苷酶,以测量血浆样品中去甲替林的水平。该测定法的灵敏度和精确度可与放射免疫测定法相媲美,为临床和药理学研究提供了宝贵的工具。

脂肪酸摄取的抑制

研究发现去甲替林,与去甲基去甲替林密切相关,是脂肪酸摄取的有效抑制剂 . 这一发现对治疗代谢性疾病和某些癌症具有意义,因为它可以通过控制细胞脂肪酸水平来抑制肿瘤生长和肝脂肪变性。

代谢产物的生化分析

去甲基去甲替林是抗抑郁药生化分析中的关键代谢产物。 它的存在和水平可以指示抗抑郁药治疗的代谢途径和疗效 . 这些信息对于理解药物代谢和优化治疗策略至关重要。

生化领域的进展

将去甲基去甲替林与酶偶联以进行免疫测定是生化领域的重大进步,它允许更精确和更少侵入性的检测方法 . 这种技术拓宽了生化分析的范围,并在诊断和治疗监测方面具有潜在应用。

神经科学研究

去甲基去甲替林在神经科学研究中的作用与其母体化合物对神经递质系统的影响有关。 虽然关于去甲基去甲替林的具体研究有限,但该化合物与去甲替林的关联表明其在研究神经系统疾病和心理健康治疗中的相关性 .

对医学研究的贡献

去甲基去甲替林通过作为抗抑郁药研究的生物标志物为医学研究做出贡献。 它的分析有助于理解药物的药代动力学和药效学,这对于开发新的治疗剂至关重要 .

作用机制

Target of Action

Desmethylnortriptyline, a metabolite of Nortriptyline , primarily targets the serotonin and norepinephrine transporters in the neuronal cell membranes . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .

Mode of Action

Desmethylnortriptyline exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the neuronal cell membranes . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to an elevation in mood .

Biochemical Pathways

It is believed that the compound’s action on the serotonin and norepinephrine transporters leads to an increase in the levels of these neurotransmitters in the synaptic cleft . This can affect various downstream signaling pathways associated with mood regulation.

Pharmacokinetics

It is known that nortriptyline, from which desmethylnortriptyline is derived, has an oral bioavailability ranging between 56 and 70%

Result of Action

The primary result of Desmethylnortriptyline’s action is an increase in the synaptic levels of serotonin and norepinephrine , which can lead to an improvement in mood . This makes the compound potentially useful in the treatment of conditions like depression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including Desmethylnortriptyline. Factors such as diet, stress, and exposure to other chemicals can potentially affect the body’s response to the compound . .

安全和危害

属性

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQFRALDEONNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196179 | |

| Record name | Desmethylnortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4444-42-2 | |

| Record name | Desmethylnortriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylnortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylnortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethylnortriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Desmethylnortriptyline exert its antidepressant effect?

A1: Desmethylnortriptyline, a metabolite of the tricyclic antidepressant amitriptyline, primarily acts by inhibiting the reuptake of norepinephrine at nerve synapses in the brain. [, ] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially contributing to its antidepressant effect. [, ]

Q2: What are the structural characteristics of Desmethylnortriptyline?

A2: Desmethylnortriptyline possesses a tricyclic structure. While its exact molecular formula and weight aren't explicitly stated in the provided research, it can be deduced. Nortriptyline (C19H21N) loses a methyl group (CH3) during its metabolism to Desmethylnortriptyline, making its molecular formula C18H19N and its molecular weight approximately 249.35 g/mol. Spectroscopic data for this compound are not extensively discussed in these papers. [, , , ]

Q3: How is Desmethylnortriptyline metabolized in the body?

A3: While the provided research doesn't detail Desmethylnortriptyline's further metabolism, it does highlight that it's a primary metabolite of both amitriptyline and nortriptyline. [, , , , , , , ] It's formed through N-demethylation, a common metabolic pathway for tricyclic antidepressants, often mediated by cytochrome P450 enzymes in the liver. [, ]

Q4: How is Desmethylnortriptyline detected and quantified in biological samples?

A4: Several analytical methods are described in the research for detecting and quantifying Desmethylnortriptyline and related compounds in biological samples. Gas chromatography-mass spectrometry (GC-MS) is a frequently used technique, particularly in conjunction with mass fragmentography, which allows for sensitive and specific detection. [, , , ] High-performance liquid chromatography (HPLC) is another prominent method, often coupled with UV detection (HPLC-DAD) or mass spectrometry, providing efficient separation and quantification of these compounds. [, , ]

Q5: Is Desmethylnortriptyline found in human urine after amitriptyline administration?

A6: Yes, Desmethylnortriptyline, along with other metabolites, has been identified in the urine of individuals who have taken amitriptyline. [, , ]

Q6: Does Desmethylnortriptyline accumulate in any specific organs?

A7: While the provided research doesn't focus on specific organ accumulation of Desmethylnortriptyline, it does mention that its parent compound, nortriptyline, and consequently its metabolite Desmethylnortriptyline, show a higher concentration in the heart. [] This finding has potential implications considering the reported cardiac toxicity associated with nortriptyline. []

Q7: Are there any known instances of drug-drug interactions involving Desmethylnortriptyline?

A8: While not explicitly mentioned in the provided research, Desmethylnortriptyline, similar to other tricyclic antidepressants, could potentially interact with drugs that are metabolized by the same cytochrome P450 enzymes. [] Co-administration with such drugs might lead to altered metabolism and potential changes in drug levels, requiring careful monitoring and dosage adjustments.

Q8: Can stable isotopes be used to study the metabolism of Desmethylnortriptyline?

A10: Yes, stable isotope labeling, particularly using carbon-13 (13C) and deuterium (2H), has been employed to investigate the metabolism of tricyclic antidepressants, including nortriptyline and amitriptyline. [, , ] This approach can provide valuable insights into the metabolic pathways and potentially be applied to study Desmethylnortriptyline metabolism in detail.

Q9: What is the role of 10-hydroxynortriptyline in the metabolism of Desmethylnortriptyline?

A11: The provided research highlights that 10-hydroxynortriptyline is a major metabolite of nortriptyline in human urine. [, , , ] While not directly stated, it's possible that Desmethylnortriptyline, being a downstream metabolite of nortriptyline, could be further metabolized to 10-hydroxydesmethylnortriptyline. [, ] Further research would be needed to confirm this metabolic pathway.

Q10: Does age or sex influence the metabolism of nortriptyline and its metabolites, including Desmethylnortriptyline?

A12: Research suggests that age and sex can influence the metabolism of nortriptyline. [] Specifically, older animals exhibit higher levels of nortriptyline and Desmethylnortriptyline compared to younger animals. [] Additionally, females tend to have higher organ levels of these compounds than males. [] These differences highlight the importance of considering age and sex as factors in the pharmacokinetics and pharmacodynamics of nortriptyline and its metabolites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)